molecular formula C13H18N2O3S B5837717 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5837717
M. Wt: 282.36 g/mol
InChI Key: FKVWUSPJIZZDNL-UHFFFAOYSA-N
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Description

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a chemical compound belonging to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various enzymes and receptors, leading to its biological effects. The sulfonyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-13(16)14-8-10-15(11-9-14)19(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVWUSPJIZZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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